molecular formula C8H8INO2 B3168866 4-Iodo-3-methoxybenzamide CAS No. 933585-54-7

4-Iodo-3-methoxybenzamide

Cat. No.: B3168866
CAS No.: 933585-54-7
M. Wt: 277.06 g/mol
InChI Key: FHRIIERULDDUHY-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry Research

Benzamide and its derivatives represent a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Their value stems from the amide group's ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors, leading to a wide spectrum of pharmacological activities.

Historically, benzamide derivatives have been successfully developed into drugs for various conditions. For instance, sulpiride (B1682569) and amisulpride (B195569) are benzamide-based antipsychotic medications used in psychiatry. The applications of this chemical class are extensive, with research demonstrating their potential as:

Anticancer Agents: Derivatives have been designed to function as inhibitors of crucial cancer-related proteins like poly (ADP-ribose) polymerase (PARP-1), tubulin, and histone deacetylases (HDACs).

Antimicrobial Agents: Certain benzamides show promise in combating bacterial infections, including as inhibitors of the essential bacterial cell division protein FtsZ. chemicalbook.com

Antiviral Compounds: Recent studies have explored benzamide derivatives as potent inhibitors of the influenza A virus nucleoprotein.

Metabolic Disease Modulators: Research has identified benzamides that can act as glucokinase activators, which is a target for antidiabetic therapies.

The benzamide scaffold's synthetic tractability allows chemists to systematically modify its structure, fine-tuning its properties to achieve desired biological effects. This has cemented its status as a foundational element in the design and discovery of new drugs.

Significance of Iodinated Aromatic Systems as Molecular Probes and Synthetic Intermediates

The introduction of an iodine atom onto an aromatic ring, a process known as iodination, imparts unique and valuable properties to a molecule. Iodinated aromatic compounds, including iodobenzamides, serve two primary roles in chemical research.

Firstly, they are critical synthetic intermediates . The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of cross-coupling reactions. This allows for the construction of more complex molecules. Seminal reactions such as the Suzuki, Heck, and Stille couplings frequently employ iodoarenes to form new carbon-carbon bonds, a fundamental step in the synthesis of many pharmaceuticals and advanced materials.

Secondly, iodinated systems are indispensable as molecular probes in diagnostics and biomedical imaging. The iodine atom can be replaced with one of its radioactive isotopes (e.g., Iodine-123, Iodine-125, or Iodine-131). This process, known as radioiodination, creates radiolabeled molecules that can be tracked within the body using imaging techniques like Single-Photon Emission Computed Tomography (SPECT). ontosight.ai These radiotracers are designed to bind to specific biological targets, such as receptors or transporters, allowing for the non-invasive visualization and study of disease processes at a molecular level.

Overview of Key Research Areas Pertaining to 4-Iodo-3-methoxybenzamide Derivatives

The compound this compound itself is primarily a precursor or intermediate, but its structural core is central to significant research, particularly in two distinct areas: the development of radiopharmaceuticals for oncology and its use as a building block in the synthesis of complex anticancer drugs.

One of the most prominent applications is in the field of melanoma imaging. Derivatives of this compound, such as N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA), have been extensively studied as agents that target melanin. ontosight.aisnmjournals.org When labeled with a radioisotope like Iodine-123, IMBA has shown high affinity for melanoma cells. nih.gov Clinical studies have demonstrated its potential as a promising radiopharmaceutical for the scintigraphic detection of melanoma metastases, owing to its rapid clearance from non-target tissues, which results in high-contrast images. nih.govpsu.edu Similar derivatives have also been investigated for imaging breast cancer by targeting overexpressed sigma receptors on cancer cells. snmjournals.org

In synthetic chemistry, the this compound scaffold serves as a crucial intermediate in the manufacture of targeted cancer therapies. A notable example is its role in the synthesis of Volasertib, an inhibitor of the Polo-like kinase 1 (Plk1) enzyme investigated for the treatment of acute myeloid leukemia (AML). patsnap.comgoogle.comglpbio.com In the patented synthesis routes, a complex derivative of this compound is used as a key building block that is later coupled with another heterocyclic component to form the final active pharmaceutical ingredient. patsnap.comgoogle.com

Chemical Data for this compound

PropertyValue
CAS Number 933585-54-7
Molecular Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
Appearance Solid
SMILES COC1=C(C=C(C=C1)C(=O)N)I
InChI Key DAEAPNUQYPIFDY-UHFFFAOYSA-N

Summary of Key Research on this compound Derivatives

Derivative NameResearch AreaKey Finding
N-(2-diethylaminoethyl)-3-[¹²³I]iodo-4-methoxybenzamide (¹²³I-IMBA)Melanoma ImagingShows high tumor uptake and favorable pharmacokinetics for the scintigraphic detection of melanoma metastases. nih.govnih.gov
N-[2-(1'-piperidinyl)ethyl]-3-[¹²³I]iodo-4-methoxybenzamide (P-¹²³I-MBA)Breast Cancer ImagingAccumulates in most primary breast tumors by binding to sigma receptors, allowing for in vivo visualization. snmjournals.org
N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-iodo-3-methoxybenzamideSynthetic Intermediate for VolasertibServes as a key precursor in the synthesis of Volasertib, a potent Plk1 inhibitor for cancer therapy. patsnap.comgoogle.com
N-(2-diethylaminoethyl)-3-[²¹¹At]astato-4-methoxybenzamide (²¹¹At-AMBA)Potential Melanoma TherapyThe astatine-211 (B1237555) labeled analogue was developed as a potential therapeutic agent for melanoma due to the particle-emitting properties of ²¹¹At. iaea.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRIIERULDDUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Iodo 3 Methoxybenzamide and Its Analogues

General Synthetic Routes to 4-Iodo-3-methoxybenzamide Core Structure

The construction of the this compound scaffold typically begins with a suitably substituted benzoic acid precursor. A common route involves the synthesis and subsequent amidation of 4-iodo-3-nitrobenzoic acid google.com. In one described method, 4-iodo-3-nitrobenzoic acid is treated with thionyl chloride to form the reactive acid chloride intermediate in situ. This intermediate is then reacted with ammonium hydroxide to yield the crude 4-iodo-3-nitrobenzamide (B1684207) google.com.

An alternative and often higher-yielding approach involves the esterification of the benzoic acid precursor, followed by amidation. For instance, 4-iodo-3-nitrobenzoic acid can be converted to its methyl ester by reacting it with methanol in the presence of an acid catalyst like sulfuric acid google.com. The resulting 4-iodo-3-nitrobenzoic acid methyl ester is then treated with anhydrous ammonia gas in a suitable solvent, such as methanol, to produce 4-iodo-3-nitrobenzamide in high yield and purity google.com. Subsequent reduction of the nitro group and introduction of the methoxy (B1213986) group would complete the synthesis of the target compound, although this final step is not detailed in the provided sources.

Amidation Reactions for Formation of Benzamide (B126) Linkages

The formation of the amide bond is a critical step in the synthesis of any benzamide. The most traditional method involves the activation of a carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine nih.gov. This is exemplified by the use of thionyl chloride to convert a benzoic acid into its acid chloride before adding an amine or ammonia google.com.

Modern organic synthesis employs a variety of coupling reagents to facilitate the direct condensation of a carboxylic acid and an amine under milder conditions nih.govucl.ac.uk. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is susceptible to nucleophilic attack by the amine nih.gov. The choice of reagent can be critical for large-scale synthesis, considering factors like cost, safety, and purity of the final product ucl.ac.uk. Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for direct amide synthesis from carboxylic acids and amines, offering a simple and versatile method acs.org. Additionally, Lewis acid metal complexes, like those involving titanium tetrachloride (TiCl₄), can mediate the direct condensation of carboxylic acids and amines to form amides in moderate to excellent yields nih.gov.

Table 1: Common Reagents for Amide Bond Formation

Reagent Class Specific Examples Key Features
Activating Agents Thionyl chloride (SOCl₂) Converts carboxylic acids to highly reactive acyl chlorides google.comnih.gov.
Carbodiimides EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Widely used stoichiometric activating reagents ucl.ac.uk.
Phosphonium Salts BOP-Cl, T3P (n-propylphosphonic acid anhydride) Effective coupling agents for amide synthesis ucl.ac.ukresearchgate.net.
Aminium/Uronium Salts HATU, HBTU High-efficiency coupling agents, often used in peptide synthesis ucl.ac.uk.
Boron-Based Reagents Boronic acids, B(OCH₂CF₃)₃ Can act as catalysts or stoichiometric reagents for direct amidation nih.govacs.org.
Lewis Acids Titanium tetrachloride (TiCl₄) Mediates direct condensation of carboxylic acids and amines nih.gov.

Directed Ortho-Metalation and Electrophilic Iodination Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings wikipedia.orgchem-station.com. This reaction utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to a strong organolithium base (e.g., n-butyllithium) and directs deprotonation exclusively at the adjacent ortho position wikipedia.org. The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a new substituent wikipedia.orgharvard.edu.

Both amide (-CONR₂) and methoxy (-OCH₃) groups are effective DMGs wikipedia.orgharvard.edu. The amide group is generally considered one of the most powerful DMGs nih.gov. In a molecule containing a 3-methoxybenzamide core, the stronger amide group would typically direct lithiation to the 2-position. To achieve iodination at the 4-position, a multi-step strategy or a different precursor would be necessary. Once the aryllithium species is formed at the desired position, it can be reacted with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom nih.gov. More recent developments include iridium-catalyzed C-H iodination of benzamides, which offers an alternative to organolithium-based methods and can proceed under milder conditions acs.org.

Table 2: Relative Strength of Common Directing Metalation Groups (DMGs)

Group Chemical Formula Relative Directing Power
Amide -CONR₂ Very Strong harvard.edunih.gov
Sulfonamide -SO₂NR₂ Strong harvard.edu
Carbamate -OCONR₂ Strong nih.gov
Methoxy -OCH₃ Moderate harvard.edu
Tertiary Amine -NR₂ Moderate harvard.edu
Fluoro -F Weak harvard.edu

Radioiodination Techniques for Tracer Development

For applications in nuclear medicine and tracer studies, this compound analogues are labeled with radioactive isotopes of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I google.comgoogle.com.

Iododestannylation is one of the most widely used and reliable methods for radioiodination acs.orgnih.gov. This technique involves the electrophilic substitution of a trialkylstannyl (e.g., tributyltin) group on an aromatic ring with a radioiodine isotope mdpi.com. The synthesis requires a non-radioactive precursor, such as a trialkyltin derivative of 3-methoxybenzamide google.com. This precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²⁵I]) in the presence of a mild oxidizing agent nih.govmdpi.com. The oxidant generates an electrophilic radioiodine species that smoothly displaces the stannyl group via an ipso-substitution reaction mdpi.com. A key advantage of this method is that it proceeds under mild conditions, making it suitable for sensitive molecules, and it provides high radiochemical yields and purity mdpi.com.

Oxidant-mediated procedures involve the direct electrophilic radioiodination of an aromatic precursor nih.gov. An oxidizing agent is used to convert the radioiodide anion (I⁻) into a more reactive electrophilic species (e.g., I⁺) nih.gov. Common oxidants used for this purpose include Chloramine-T, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), and N-halosuccinimides like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) nih.govmdpi.com. This method can be used for direct labeling of electron-rich aromatic rings, such as those containing phenol or aniline moieties mdpi.com. It is also used in iododeboronation reactions, where an arylboronic acid or ester precursor is reacted with radioiodide and an oxidant like peracetic acid or Chloramine-T acs.org. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or denaturation of the substrate, especially when working with sensitive biomolecules nih.gov.

Table 3: Comparison of Radioiodination Techniques

Technique Precursor Reagents Key Advantages
Iododestannylation Trialkylstannyl derivative Na[¹²³I] or Na[¹²⁵I], mild oxidant High regioselectivity, mild conditions, high yield nih.govmdpi.com.
Oxidant-Mediated (Direct) Activated aromatic ring Na[¹²³I] or Na[¹²⁵I], strong oxidant (e.g., Chloramine-T, Iodogen) No need for organometallic precursor nih.gov.
Iododeboronation Boronic acid or ester Na[¹²³I] or Na[¹²⁵I], oxidant (e.g., peracetic acid) Milder alternative to destannylation, easier precursor purification acs.org.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound nih.gov. For this compound, this involves replacing one or both hydrogens on the amide nitrogen with other functional groups.

The general approach to synthesizing these derivatives starts with the 4-iodo-3-methoxybenzoic acid core. The carboxylic acid is first activated, typically by converting it to an acyl chloride with thionyl chloride or by using a peptide coupling reagent like HATU nih.govnih.gov. This activated intermediate is then reacted with a selected primary or secondary amine (R¹R²NH) to form the desired N-substituted amide bond nih.gov. A wide variety of amines can be used in this reaction, allowing for the introduction of diverse substituents at the amide nitrogen, including alkyl, aryl, and heterocyclic moieties nih.govdovepress.com. The resulting library of compounds can then be screened for biological activity to establish structure-activity relationships nih.govresearchgate.net.

Table 4: Examples of N-Substituents in Benzamide Derivatives

Substituent Type Example Group
Alkyl Methyl, Ethyl, Isobutyl, n-Hexyl nih.gov
Aromatic/Heterocyclic Phenyl, Pyridinyl, Piperidinyl dovepress.comresearchgate.net
Functionalized Alkyl Benzyl, Aminobenzyl nih.govdovepress.com
Complex Scaffolds Benzimidazolyl nih.gov

Catalytic Approaches in Iodobenzamide Synthesis

The synthesis of this compound and its analogues has been significantly advanced through the development of catalytic C-H bond activation and functionalization methodologies. These approaches offer a more efficient and atom-economical alternative to traditional iodination methods, which often require harsh conditions and pre-functionalized substrates. Transition-metal catalysis, in particular, has emerged as a powerful tool for the regioselective introduction of iodine atoms onto the benzamide scaffold.

Palladium catalysts have been extensively explored for the ortho-C–H iodination of benzamides. These reactions typically proceed via a directed C-H activation mechanism, where the amide functional group directs the palladium catalyst to the ortho position.

One notable development is the use of molecular iodine (I₂) as the sole oxidant in Pd(II)-catalyzed ortho-C–H iodination. nih.gov This method is advantageous due to the low cost and mild nature of I₂. The reaction is compatible with a variety of benzamide substrates, including those with electron-donating and electron-withdrawing groups. The efficiency of the catalytic cycle is enhanced by the use of additives such as cesium acetate (CsOAc), which is thought to act as an iodide scavenger. nih.gov The general reaction conditions involve a palladium source, such as Pd(OAc)₂, molecular iodine, a base, and a suitable solvent.

Table 1: Palladium-Catalyzed Ortho-Iodination of Substituted Benzamides

Entry Substrate Catalyst (mol%) Oxidant Base Solvent Temp (°C) Time (h) Yield (%)
1 N,N-diethylbenzamide Pd(OAc)₂ (2) I₂ CsOAc DMF/t-AmylOH 65 20 98
2 N,N-diethyl-3-methylbenzamide Pd(OAc)₂ (2) I₂ CsOAc DMF/t-AmylOH 65 20 95
3 N,N-diethyl-3-methoxybenzamide Pd(OAc)₂ (2) I₂ CsOAc DMF/t-AmylOH 65 20 92
4 N,N-diethyl-4-methylbenzamide Pd(OAc)₂ (2) I₂ CsOAc DMF/t-AmylOH 65 20 85

Data is synthesized from multiple research findings for illustrative purposes.

Research has shown that the reaction conditions can be optimized to achieve high yields. For instance, a mixture of DMF and t-amyl alcohol was found to be a more effective solvent system than DMF alone. nih.gov The addition of a co-additive like sodium bicarbonate (NaHCO₃) can further improve the yield by facilitating the N-H deprotonation of the amide. nih.gov

Iridium catalysis has also proven to be a highly effective method for the ortho-iodination of benzamides. nih.gov These reactions often utilize a readily available iridium catalyst, such as [CpIrCl₂]₂ or [CpIr(H₂O)₃]SO₄, in combination with an iodine source like N-iodosuccinimide (NIS). nih.gov

A key aspect of iridium-catalyzed iodination is the use of an acid additive, which can significantly increase the turnover of the catalyst. nih.gov The reaction proceeds under mild conditions and demonstrates good tolerance to air and moisture. nih.gov This methodology is applicable to a broad range of benzamides, including sterically hindered substrates.

Table 2: Iridium-Catalyzed Ortho-Iodination of Benzamides

Entry Substrate Catalyst (mol%) Iodine Source Additive Solvent Temp (°C) Time (h) Yield (%)
1 N-tert-butylbenzamide [Cp*Ir(H₂O)₃]SO₄ (3) NIS (1.5 equiv) TFA (0.3 equiv) HFIP 60 16 95
2 N-isopropylbenzamide [Cp*Ir(H₂O)₃]SO₄ (3) NIS (1.5 equiv) TFA (0.3 equiv) HFIP 60 16 93
3 N-cyclohexyl-3-methoxybenzamide [Cp*Ir(H₂O)₃]SO₄ (3) NIS (1.5 equiv) TFA (0.3 equiv) HFIP 60 16 88
4 N-tert-butyl-4-fluorobenzamide [Cp*Ir(H₂O)₃]SO₄ (3) NIS (1.5 equiv) TFA (0.3 equiv) HFIP 60 16 85

Data is synthesized from multiple research findings for illustrative purposes.

Mechanistic studies suggest that the reaction proceeds through the formation of an Ir(III) complex with the benzamide. nih.gov The acid additive is believed to facilitate the protonation and subsequent cleavage of the iridium-amidate intermediate, which is a crucial step for catalyst turnover. nih.gov

While palladium and iridium catalysts are the most prominently reported for direct C-H iodination of benzamides, other transition metals have also been investigated for similar transformations. Ruthenium-catalyzed ortho-C–H halogenations of benzamides have been developed, demonstrating the potential of other platinum-group metals in these reactions. rsc.org Rhodium catalysts are also known to be effective for C-H activation of benzamides, although their application in direct iodination is less common compared to other functionalizations. nih.govacs.org

Copper-catalyzed C-H halogenation has also been explored, offering a more cost-effective alternative to precious metal catalysts. beilstein-journals.org However, these methods often require specific directing groups or are more commonly applied to the halogenation of other aromatic systems rather than the direct ortho-iodination of simple benzamides.

Preclinical Research Applications in Biological Systems Non Human Models

Application as Radiotracers for Molecular Imaging Research

There is no available scientific literature detailing the use of 4-Iodo-3-methoxybenzamide as a radiotracer for molecular imaging research. Consequently, data for the following subsections could not be provided.

In Vivo Biodistribution and Pharmacokinetic Studies in Rodent Models

No studies detailing the in vivo biodistribution or pharmacokinetic profile of radiolabeled this compound in rodent models have been identified.

Comparative Imaging Studies in Preclinical Tumor Models (e.g., Rat Mammary Tumors, Nude Mouse Xenografts)

There are no published comparative imaging studies involving this compound in preclinical tumor models such as rat mammary tumors or nude mouse xenografts.

Visualization of Specific Receptor Overexpression in Animal Tumor Models

Research on the application of this compound for visualizing specific receptor overexpression in animal tumor models is not present in the available scientific literature.

Preclinical Evaluation of Melanoma Targeting Agents

No preclinical evaluations of this compound as a potential agent for targeting melanoma have been documented in published studies.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Exploration of Benzamide (B126) Scaffold Modifications

The benzamide core is a privileged scaffold that has been systematically modified to target a wide array of biological receptors and enzymes. Researchers have explored various structural alterations to optimize the therapeutic potential of this chemical class.

Key modifications include:

Ring Substitutions: Attaching different chemical groups to the benzene (B151609) ring is the most common strategy. The nature (e.g., halogen, alkyl, nitro) and position (ortho, meta, para) of these substituents are critical determinants of activity. mdpi.comwalshmedicalmedia.com

Scaffold Hybridization: The benzamide moiety has been linked to other heterocyclic structures, such as benzoxazole, benzimidazole, and oxadiazole, to create novel conjugates. nih.govnih.gov This approach aims to engage with multiple binding sites or enhance target specificity, for instance, in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.govnih.gov

Linker Modification: In more complex benzamide derivatives, the linker connecting the benzamide core to another part of the molecule has been altered. Modifications in linker length and composition can significantly impact how the molecule fits into its target binding pocket. nih.gov

Amide Bond Reversal: In some designs, the amide bond has been inverted (a "retroamide" modification). This can alter the molecule's hydrogen bonding capabilities and conformational preferences, sometimes leading to improved receptor affinity. mdpi.com

These systematic explorations have led to the development of benzamide derivatives with diverse pharmacological activities, including antipsychotics, anticancer agents, and antimicrobials. nih.govnih.gov

Influence of Substituent Position and Nature on Receptor Binding Affinity

The specific atoms or chemical groups attached to the benzamide ring, and their positions, have a profound impact on how tightly and selectively a molecule binds to its biological target.

Dopamine (B1211576) Receptors: For dopamine D2 and D4 receptors, substitutions on the benzamide ring are critical for affinity and selectivity. A quantitative structure-activity relationship (QSAR) study on 6-methoxy benzamides found that hydrophobic substituents (like an ethyl group or iodine) at the R3 position and electron-donating groups at the R5 position enhanced D2 receptor binding affinity. researchgate.net Conversely, a nitro group was found to hinder this activity. researchgate.net In another study focused on the D4 receptor, it was discovered that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring enhanced binding affinity. nih.govnih.gov This effect was indirect; the substituents oriented the molecule optimally within the binding site rather than interacting directly with key receptor residues. nih.govnih.gov

Sigma-1 (S1R) Receptors: SAR studies on benzamide-based S1R agonists revealed precise rules for substitution. A chloro substituent at the meta position resulted in the highest S1R affinity (Ki = 0.6 nM) and excellent selectivity over the S2R subtype. mdpi.com Moving the chloro group to the para position slightly decreased affinity but maintained good selectivity. mdpi.com However, replacing the meta-chloro with a bulkier bromo atom caused a drastic reduction in affinity, while an electron-withdrawing cyano group preserved both high affinity and selectivity. mdpi.com

Metabotropic Glutamate 5 (mGluR5) Receptors: In the case of mGluR5 modulators, electronegative substituents (like halogens) in the para-position of the benzamide ring were found to increase potency. nih.gov This demonstrates that the electronic properties of the substituent are a key factor in modulating the activity of these compounds.

The following table summarizes key SAR findings for different benzamide derivatives targeting various receptors.

Target ReceptorCompound SeriesSubstituent ModificationPositionEffect on Affinity/Activity
Sigma-1 (S1R) Benzamide AgonistsChloro (Cl)metaHighest S1R affinity (Ki = 0.6 nM) mdpi.com
Sigma-1 (S1R) Benzamide AgonistsChloro (Cl)paraImproved S1R affinity (Ki = 1.7 nM) mdpi.com
Sigma-1 (S1R) Benzamide AgonistsBromo (Br)metaDrastically reduced S1R affinity (Ki > 200 nM) mdpi.com
Sigma-1 (S1R) Benzamide AgonistsCyano (CN)paraPreserved good S1R affinity and selectivity mdpi.com
Dopamine D4 Substituted BenzamidesPolar H-bond accepting groupmeta (5-)Enhanced binding affinity nih.gov
Dopamine D4 Substituted BenzamidesPolar H-bond donating/accepting grouppara (4-)Enhanced binding affinity nih.gov
Dopamine D2 6-Methoxy BenzamidesIodine (I)R3Advantageous to activity researchgate.net
Dopamine D2 6-Methoxy BenzamidesNitro (NO2)Phenyl RingHindered antagonistic activity researchgate.net
mGluR5 Pyrazol-5-yl BenzamidesElectronegative groupparaIncreased potency nih.gov

Correlation between Structural Features and Preclinical Biological Uptake/Retention

The translation of a compound's receptor affinity into in vivo efficacy is highly dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Structural features of benzamide derivatives play a crucial role in determining these characteristics.

Minor structural modifications can lead to major differences in in vivo properties. nih.gov For instance, in the development of radioligands, slight changes to the molecular scaffold have been shown to significantly alter brain uptake and clearance kinetics. nih.gov High initial brain uptake is often a desired feature for centrally acting agents, and this is influenced by factors such as lipophilicity. nih.gov

Computational tools are frequently used in the early stages of design to predict ADME properties. For example, adding lipophilic groups, such as a phenyl group, to a core structure is a strategy intended to improve penetration across biological membranes. nih.gov SAR studies on inhibitors for Mycobacterium tuberculosis identified benzamide analogs that not only had potent activity but also demonstrated good metabolic stability in human liver microsomes, a critical parameter for preclinical development. nih.gov

In the context of targeted radionuclide therapy, the physicochemical properties of the radioligand heavily influence its uptake and retention in non-target organs like the kidneys. nih.gov The charge and metabolism of the ligand are key structural considerations in designing molecules that have optimized tumor-to-kidney uptake ratios. nih.gov

Rational Design Principles for Enhanced Target Specificity and Pharmacological Efficacy

Rational drug design leverages SAR data to create molecules with improved properties. wiley.combbau.ac.in For benzamide derivatives, several key principles have emerged:

Pharmacophore Mapping: A primary strategy involves designing molecules that fit the known pharmacophoric features of a target's binding site. For VEGFR-2 inhibitors, this includes incorporating a heteroaromatic ring system to occupy the hinge region, a central spacer, and specific hydrogen bond donors and acceptors to interact with key amino acid residues. tandfonline.com

Exploiting Subtle Receptor Differences: Although dopamine D2 and D3 receptors are highly similar, specific interactions at the extracellular end of certain transmembrane helices can be exploited to achieve selectivity. acs.org Docking studies and evaluation against mutant receptors help elucidate these interactions, enabling the rational design of subtype-selective ligands. acs.org

Conformational Locking: The biological activity of a molecule is governed by its three-dimensional shape. Introducing features that promote an intramolecular hydrogen bond can lock the benzamide scaffold into a more rigid, pre-organized conformation that is optimal for receptor binding, thereby increasing affinity. acs.org

Computational Modeling and Docking: Molecular docking studies are instrumental in visualizing how a designed molecule fits into its target receptor. This allows for the prediction of key interactions. For example, docking studies revealed that a "retroamide" modification in a Sigma-1 receptor agonist resulted in a slight shift in the binding pocket, enabling an extra hydrogen bond with a tyrosine residue and enhancing affinity. mdpi.com

Deconstruction-Reconstruction Approach: This method involves breaking down known active compounds into key fragments and then reassembling them in novel ways to create new scaffolds with potentially improved properties, a strategy that has been applied to the design of benzamide-based glucokinase activators. researchgate.net

Derivatization Strategies for Functionalization and Conjugation with Other Biomolecules

The benzamide scaffold can be chemically modified, or "derivatized," to enable its attachment to other molecules. This is particularly important for creating tool compounds, imaging agents, or targeted drug delivery systems. The presence of a halogen, such as the iodine atom in 4-Iodo-3-methoxybenzamide, provides a versatile chemical handle for such modifications.

One common strategy involves using the iodo-substituted benzene ring as a precursor for metal-catalyzed cross-coupling reactions. For example, 2-iodo-benzoic acid derivatives can be converted into diaryl ethers through a copper-catalyzed Ullmann-like ether synthesis, coupling the benzamide precursor with a phenol-containing molecule. mdpi.com This method is effective for creating more complex structures by linking the benzamide core to another aromatic system. mdpi.com

Another approach involves using amide-directed C-H functionalization. researchgate.net Transition metals like rhodium or palladium can catalyze reactions that selectively activate the C-H bond at the ortho position to the amide group. researchgate.net This allows for the direct attachment of various functional groups, such as acyl or alkyl chains, providing a pathway to build more complex molecules or to link the benzamide to a directing group like 8-aminoquinoline, which facilitates further reactions. researchgate.net These derivatization strategies are essential for expanding the chemical diversity and utility of the benzamide scaffold in biomedical research.

Advanced Characterization and Computational Chemistry of Iodobenzamide Structures

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of synthesized compounds like 4-Iodo-3-methoxybenzamide. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide (-CONH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern, these protons would appear as a doublet, a doublet of doublets, and another doublet. The chemical shifts are influenced by the electronic effects of the iodo, methoxy, and amide groups. The amide protons typically appear as two broad singlets due to restricted rotation around the C-N bond, and their chemical shift can be solvent-dependent. The methoxy protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. niscpr.res.in

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in this compound. The carbonyl carbon of the amide group would have a characteristic chemical shift in the range of 165-170 ppm. The aromatic carbons would appear in the typical range of 110-160 ppm, with the carbons directly attached to the iodine, oxygen, and carbonyl group showing distinct shifts due to substituent effects. The methoxy carbon would be observed further upfield, typically around 55-60 ppm. nih.govrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H (C5-H) 7.5 - 7.7 (d) -
Aromatic-H (C6-H) 7.2 - 7.4 (dd) -
Aromatic-H (C2-H) 7.0 - 7.2 (d) -
Amide-H (-NH₂) 5.5 - 8.0 (br s) -
Methoxy-H (-OCH₃) 3.8 - 4.0 (s) -
C=O - 165 - 170
C-I - ~90
C-OCH₃ - ~155
C-CONH₂ - ~135
Aromatic-C - 110 - 130
Methoxy-C (-OCH₃) - 55 - 60

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. msu.edu

N-H Stretching: The amide N-H bonds would show two distinct stretching vibrations (symmetric and asymmetric) in the region of 3100-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹. msu.edu

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the amide group would be prominent in the region of 1650-1680 cm⁻¹. pressbooks.pub

C-N Stretching and N-H Bending: The C-N stretching and N-H bending vibrations of the amide group would appear in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy group would result in a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-I Stretching: The C-I stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
Amide (-NH₂) N-H Stretch 3100 - 3500 Medium-Strong
Aromatic Ring C-H Stretch 3000 - 3100 Medium
Methoxy (-OCH₃) C-H Stretch 2850 - 2960 Medium
Amide (-CONH₂) C=O Stretch 1650 - 1680 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium
Methoxy (-OCH₃) C-O Stretch 1050 - 1250 Strong
Iodo (-I) C-I Stretch 500 - 600 Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak at an m/z corresponding to its molecular weight (277.08 g/mol ). The presence of iodine (¹²⁷I) would make this peak quite distinct.

Fragmentation Pattern: The molecular ion would undergo fragmentation, leading to several characteristic fragment ions. Common fragmentation pathways for benzamides include the loss of the amide group (·NH₂) to form a benzoyl cation. Alpha-cleavage next to the carbonyl group is a dominant pathway. libretexts.orgchemguide.co.uk Subsequent fragmentations could involve the loss of CO, ·OCH₃, or the iodine atom. youtube.commiamioh.edu The presence of the heavy iodine atom would significantly influence the fragmentation pattern.

Computational Modeling and Quantum Chemical Calculations

Computational chemistry offers powerful tools to complement experimental data, providing insights into the electronic structure, properties, and reactivity of molecules like this compound. researchgate.net

Investigation of Electronic Properties and Molecular Orbital Characteristics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. dtic.milresearchgate.net For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the amide and methoxy groups, indicating regions susceptible to electrophilic attack. The area around the iodine atom can exhibit a region of positive potential (a "sigma-hole"), which is characteristic of halogen bonding interactions. nih.govchemrxiv.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the methoxy group, while the LUMO is likely distributed over the carbonyl group and the aromatic ring. acs.org

Calculated Electronic Properties of Benzamide (B126) (as a model)

Property Calculated Value Significance
HOMO Energy -7.0 to -8.0 eV Electron-donating ability
LUMO Energy -1.0 to -2.0 eV Electron-accepting ability
HOMO-LUMO Gap ~5.6 eV Chemical reactivity and stability

Note: Values are typical for simple benzamides and would be modified by the iodo and methoxy substituents.

Simulation of Ligand-Receptor Interactions and Binding Conformations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as an iodobenzamide derivative, interacts with a biological receptor, like a protein or enzyme. scialert.netwalshmedicalmedia.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov For a molecule like this compound, docking studies can identify key interactions, such as hydrogen bonds between the amide group and receptor residues, or hydrophobic interactions involving the aromatic ring. The iodine atom could also participate in halogen bonding with electron-rich sites on the receptor. nih.gov

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. researchgate.netacs.org These simulations provide insights into the stability of the binding pose, conformational changes in both the ligand and the receptor upon binding, and can be used to calculate binding free energies, which give a more accurate estimation of binding affinity. rsc.orgscispace.comnih.gov

Prediction of Chemical Reactivity and Mechanistic Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jp

Reactivity Descriptors: DFT calculations can be used to compute various reactivity descriptors, such as atomic charges, Fukui functions, and bond dissociation energies. These descriptors help identify the most reactive sites within the this compound molecule. For example, the C-I bond is a potential site for reactions like cross-coupling, and its reactivity can be computationally assessed. researchgate.net

Mechanistic Studies: By calculating the energies of reactants, transition states, and products, computational methods can map out the entire energy profile of a reaction pathway. acs.orgresearchgate.netbeilstein-journals.org This allows for the determination of activation barriers and reaction energies, providing a detailed understanding of the reaction mechanism. For instance, DFT could be used to model the mechanism of a palladium-catalyzed cross-coupling reaction involving the C-I bond of this compound, helping to rationalize experimental outcomes and predict the feasibility of different pathways.

Emerging Research Areas and Future Perspectives

Development of Novel Iodobenzamide-Based Chemical Probes for Research

A chemical probe is a well-characterized small molecule used to interrogate biological systems, validate therapeutic targets, and elucidate cellular pathways. nih.gov The development of high-quality probes is essential for advancing biomedical research and drug discovery. nih.gov The iodobenzamide scaffold is particularly well-suited for the creation of such probes, primarily due to the presence of the iodine atom.

The iodine atom on the aromatic ring can be substituted with a positron-emitting radioisotope, such as Iodine-124 (¹²⁴I) or Carbon-11 (¹¹C), to create a radiolabeled tracer for Positron Emission Tomography (PET) imaging. moravek.comnih.gov PET is a powerful, non-invasive molecular imaging technique that allows for the quantitative analysis of physiological and biochemical functions within the body. moravek.com

A prominent example of this application is seen with Iodobenzamide (IMB), a related compound studied for its ability to image D2 dopamine (B1211576) receptors in the brain. When labeled with ¹²⁵I for Single Photon Emission Tomography (SPECT) or ¹¹C for PET, IMB has been shown in animal models to bind specifically to these receptors. nih.gov Such probes are invaluable for studying the density and distribution of neuroreceptors in real-time, offering insights into neurological disorders. The 4-Iodo-3-methoxybenzamide structure serves as a promising starting point for developing new, highly specific radiolabeled probes to visualize other biological targets throughout the body, thereby accelerating drug discovery and our understanding of disease. moravek.com

Exploration of New Biological Targets and Underlying Mechanisms of Action

A key focus of emerging research is to identify the biological targets of novel compounds and understand how they exert their effects at a molecular level. While the specific targets of this compound are still under broad investigation, research on structurally similar molecules provides significant insight into its potential mechanisms of action.

Prodrug Activation in Cancer Cells: A closely related analog, 4-iodo-3-nitrobenzamide (B1684207), has been investigated as a prodrug for cancer therapy. nih.gov Prodrugs are inactive compounds that are converted into their active, cytotoxic form under specific physiological conditions, such as those found within a tumor microenvironment. nih.govnih.govmdpi.com Research has shown that 4-iodo-3-nitrobenzamide is selectively reduced by tumor cells into the toxic intermediate, 4-iodo-3-nitrosobenzamide. nih.gov This active compound was found to inactivate poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, by ejecting zinc from its structure, ultimately leading to cancer cell death. nih.gov This mechanism highlights a strategy of exploiting the unique reductive environment of tumor cells for targeted therapy.

Enzyme Inhibition: The benzamide (B126) core is a recognized pharmacophore for interacting with various enzyme classes.

Histone Deacetylases (HDACs): Benzamide derivatives are being actively designed and evaluated as inhibitors of HDACs, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Dysregulation of HDACs is linked to the development of cancer, making them an important therapeutic target.

Angiotensin-Converting Enzyme (ACE): In other studies, derivatives of 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline have been synthesized and shown to be potent inhibitors of ACE, an enzyme central to the regulation of blood pressure. nih.gov

Dopamine Receptors: As previously mentioned, Iodobenzamide (IMB) acts as an antagonist for D2 dopamine receptors, indicating that the iodobenzamide structure can be tailored to interact with specific G-protein coupled receptors. nih.gov

These findings suggest that this compound and its future derivatives could be explored as potential modulators of these and other important biological targets.

Advancements in Chemical Synthesis Methodologies Utilizing Iodobenzamides as Catalysts or Reagents

Beyond their biological potential, iodobenzamides are valuable tools in modern organic chemistry. nih.gov Their unique structure, featuring a hypervalent iodine atom, makes them useful as reagents and building blocks for constructing complex molecules. walshmedicalmedia.comresearchgate.net Hypervalent iodine reagents are increasingly favored in organic synthesis because they are generally less toxic and more environmentally friendly than many heavy-metal-based reagents. researchgate.net

A significant area of advancement is the use of iodobenzamides in metal-catalyzed cross-coupling reactions. Research has demonstrated that 2-iodobenzamides can serve as key starting materials in copper-catalyzed tandem reactions to efficiently synthesize complex heterocyclic structures, such as quinazolinones and benzo-fused pyridoindolones, which are themselves scaffolds of high interest in medicinal chemistry. researchgate.net The combination of copper catalysts with hypervalent iodine compounds represents a versatile strategy for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, often under mild reaction conditions. semanticscholar.orgmdpi.com

Furthermore, the principles of copper-catalyzed reactions involving iodo-substituted molecules are being used to achieve high levels of control in other synthetic transformations, such as "click chemistry." For instance, the copper-assisted azide-alkyne cycloaddition (CuAAC) can be influenced by an iodo-substituent on the alkyne, allowing chemists to control the regiochemistry of the resulting triazole product. rsc.orgyoutube.com These advanced synthetic methods, which utilize iodinated compounds as key reagents, accelerate the creation of diverse molecular libraries for drug discovery and materials science. youtube.com

Integration with Advanced Delivery Systems and Targeted Therapies in Research Models

Improving the delivery of therapeutic agents to their intended site of action while minimizing off-target effects is a central goal of pharmaceutical science. This is achieved through strategies like prodrug design and the use of advanced delivery systems. itmedicalteam.pl

As discussed, the prodrug approach is a powerful method for achieving targeted therapy. institut-curie.org The selective activation of 4-iodo-3-nitrobenzamide within tumor cells is a prime example of this strategy, where the drug's cytotoxic potential is unleashed only in the desired pathological environment. nih.gov

Looking forward, there is significant potential for integrating iodobenzamide-based compounds with modern nanocarrier technologies in research models. Advanced drug delivery systems include:

Nanoparticles: Polymeric or lipid-based nanoparticles can encapsulate therapeutic agents, protecting them from premature degradation and altering their pharmacokinetic profile. nih.gov

Micelles and Liposomes: These self-assembling colloidal carriers can improve the solubility of hydrophobic drugs and can be designed to release their payload in response to specific stimuli, such as changes in pH, which are common in tumor microenvironments. unipd.it

By loading a compound like this compound or its derivatives into such nanocarriers, researchers could potentially enhance its accumulation in target tissues through passive mechanisms (like the enhanced permeability and retention effect in tumors) or by decorating the carrier surface with targeting ligands for active delivery. nih.govunipd.it The combination of a rationally designed drug with an advanced delivery system represents a promising frontier for developing more effective and targeted therapies in preclinical research.

Contribution to the Understanding of Molecular Pathways in Disease States

One of the most significant contributions of novel chemical compounds is their ability to help unravel the complex molecular pathways that underlie human diseases. By acting as probes or inhibitors, iodobenzamide derivatives can illuminate the function of specific proteins and their roles in pathological processes.

Neurobiology: The use of radiolabeled iodobenzamides like IMB to image D2 dopamine receptors allows researchers to study dopamine signaling pathways directly in living organisms. nih.gov This contributes to a deeper understanding of conditions like Parkinson's disease, schizophrenia, and addiction, where dopamine signaling is known to be dysregulated.

Oncology: The study of prodrugs such as 4-iodo-3-nitrobenzamide provides critical insights into the unique metabolic vulnerabilities of cancer cells. nih.gov Its mechanism of action, involving reductive activation and subsequent PARP inhibition, helps to map out pathways related to cellular metabolism, DNA damage response, and apoptosis in tumors. nih.gov

Epigenetics: By developing benzamide derivatives as selective HDAC inhibitors, researchers can probe the role of histone acetylation in controlling gene expression. nih.gov Such tools are instrumental in understanding how epigenetic modifications contribute to cancer and other diseases, potentially revealing new targets for therapeutic intervention.

In essence, each interaction between an iodobenzamide-based molecule and a biological target provides a piece of the puzzle, helping to build a more complete picture of the molecular basis of disease and paving the way for the next generation of targeted medicines.

Q & A

Synthesis and Purification

Basic Q1: How can researchers optimize the synthesis of 4-Iodo-3-methoxybenzamide to achieve high purity? Methodological Answer:

  • Reaction Optimization : Use iodination agents (e.g., iodine monochloride) under controlled temperatures (0–5°C) to minimize side reactions. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water mixture) to isolate the compound. Purity validation (>95%) can be achieved using HPLC with UV detection at 254 nm .

Advanced Q1: What strategies address challenges in multi-step synthesis of this compound derivatives? Methodological Answer:

  • Intermediate Isolation : Use protecting groups (e.g., acetyl for methoxy moieties) during halogenation steps to prevent unwanted substitutions .
  • Catalytic Systems : Optimize Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-iodo bond formation, ensuring inert conditions (argon atmosphere) and anhydrous solvents (DMF or THF) .

Structural Characterization

Basic Q2: What spectroscopic techniques confirm the structural identity of this compound? Methodological Answer:

  • 1H/13C NMR : Analyze aromatic proton signals (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–3.9 ppm). Carbon signals for the carbonyl (C=O, ~168 ppm) and iodine-substituted carbons (~95 ppm) are critical .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 304) using ESI-MS. Isotopic patterns for iodine (e.g., 127I and 129I) should align with theoretical distributions .

Advanced Q2: How can X-ray crystallography resolve ambiguities in structural elucidation? Methodological Answer:

  • Crystal Growth : Use slow evaporation (acetone/hexane) to obtain single crystals. Validate crystal quality via PXRD.
  • Data Analysis : Compare experimental bond lengths (C-I: ~2.09 Å) and angles with density functional theory (DFT) calculations to confirm stereoelectronic effects .

Stability and Storage

Basic Q3: What storage conditions ensure the stability of this compound? Methodological Answer:

  • Storage : Store in amber vials at –20°C under argon to prevent photodegradation and oxidation. Use desiccants (silica gel) to minimize hydrolysis .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS every 30 days .

Advanced Q3: How can researchers investigate degradation pathways under varying pH conditions? Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), neutral (H2O), and basic (0.1M NaOH) conditions at 50°C. Identify hydrolytic byproducts (e.g., deiodinated analogs) using HRMS and 2D NMR .

Biological Activity Assessment

Basic Q4: How to design bioassays for evaluating the biological activity of this compound? Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., benzothiazole derivatives with kinase inhibition ).
  • Dose-Response Curves : Use in vitro cell viability assays (MTT or resazurin) across a concentration range (1 nM–100 µM). Include positive controls (e.g., staurosporine for apoptosis) .

Advanced Q4: How to resolve contradictions in bioactivity data across different studies? Methodological Answer:

  • Meta-Analysis : Compare IC50 values across studies while normalizing for assay conditions (e.g., cell line variability, serum concentration). Use statistical tools (ANOVA) to identify confounding factors .
  • Target Engagement Studies : Validate binding affinity via SPR or ITC, ensuring target specificity (e.g., kinase profiling panels) .

Data Interpretation and Contradictions

Basic Q5: What methods validate purity discrepancies reported in different synthetic batches? Methodological Answer:

  • Batch Analysis : Compare HPLC chromatograms (retention time, peak area) and elemental analysis (C, H, N) across batches. Use spiked samples with known impurities for calibration .

Advanced Q5: How to reconcile conflicting crystallographic and computational structural models? Methodological Answer:

  • DFT Refinement : Optimize computational models using crystallographic data as constraints. Compare electrostatic potential maps to identify discrepancies in electron density .

Mechanistic Studies

Advanced Q6: How can isotopic labeling elucidate reaction mechanisms in this compound derivatives? Methodological Answer:

  • Deuterium Labeling : Synthesize deuterated analogs (e.g., CD3-methoxy groups ) to track metabolic pathways via LC-MS/MS.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates (kH/kD) to identify rate-determining steps (e.g., C-I bond cleavage ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.